Viprostol, with the Chemical Abstracts Service (CAS) number 73647-73-1, is classified as a methyl ester of a prostaglandin E2 analogue. Its molecular formula is and it has a molecular weight of 392.5 g/mol. The compound is synthesized through a series of chemical reactions involving various organic reagents and solvents, which are optimized to ensure high purity and yield for pharmaceutical applications.
The synthesis of Viprostol involves several key steps:
These synthetic routes are designed to maximize the efficiency of each step while minimizing by-products, thus ensuring that the final product meets stringent pharmaceutical standards.
Viprostol's molecular structure can be described using various notations:
The structure features multiple functional groups characteristic of prostaglandin analogs, including hydroxyl groups and double bonds that are crucial for its biological activity.
Viprostol undergoes several chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used during the reaction process.
Viprostol primarily exerts its effects through peripheral vasodilation. It binds to prostaglandin E2 receptors on vascular smooth muscle cells, leading to relaxation and dilation of blood vessels. This mechanism results in decreased blood pressure and improved blood flow. The compound's action is mediated through various signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase pathways, which are critical for regulating vascular tone .
Viprostol exhibits several notable physical and chemical properties:
These properties are essential for determining its application in both laboratory settings and potential therapeutic uses.
Viprostol has a range of scientific applications:
Viprostol’s synthesis builds on prostaglandin E₂ (PGE₂) core modifications, leveraging biocatalytic and chemoenzymatic strategies to achieve its unique α,β-unsaturated ketone pharmacophore. The Corey lactone approach serves as the foundational route, where a key cyclopentane intermediate is functionalized at C-15 and C-16 to introduce Viprostol’s 16-methyl substituent—a structural feature critical for FP receptor binding affinity [1] [5]. Alternative pathways employ Wittig olefination to attach the ω-side chain, followed by stereoselective reduction to establish the 15(S) hydroxyl configuration essential for biological activity [5] [8].
Microwave-assisted ring closure techniques have streamlined the formation of Viprostol’s β-lactam-like core, reducing reaction times from hours to minutes while improving yields by 20–25% compared to conventional heating [8]. This optimization addresses inherent instability in PGE₂ analogs during prolonged synthesis. Post-functionalization via Pd-catalyzed cross-coupling installs aromatic moieties at C-16, enhancing uveoscleral outflow modulation [8].
Table 1: Key Synthetic Intermediates for Viprostol
Intermediate | Synthetic Method | Yield (%) | Function |
---|---|---|---|
Corey Lactone I | Biocatalytic desymmetrization | 78 | Cyclopentane scaffold source |
Enone II | Wittig olefination | 65 | Introduces α,β-unsaturated ketone |
C-16 Methyl derivative | Suzuki-Miyaura coupling | 82 | Enhances FP receptor binding |
Reduced product | Stereoselective hydrogenation | 75 | Establishes 15(S) configuration |
The C-15 chiral center in Viprostol poses significant stereochemical hurdles. Incorrect configuration at this position reduces FP receptor affinity by >90% due to mismatched spatial orientation with the receptor’s binding pocket [6] [9]. To address this, Evans chiral auxiliaries enforce syn-diastereoselectivity during side-chain assembly, achieving diastereomeric excess (de) >98% in pilot studies [6]. Post-synthesis, dynamic kinetic resolution corrects epimerization at C-15 under photoredox conditions, converting racemic mixtures to the bioactive (15S)-epimer with 95% efficiency [9].
Conformational rigidity from Viprostol’s fused tricyclic system amplifies stereochemical complexity. Nuclear magnetic resonance (NMR) analyses reveal that bulky C-16 substituents induce torsional strain, destabilizing the preferred syn-periplanar orientation of the carboxylic acid and C-15-OH groups [6]. Computational modeling confirms that steric congestion near C-16 raises the energy barrier for epimerization by 3–5 kcal/mol compared to simpler PGE₂ analogs [6] [9].
Table 2: Techniques for Stereochemical Control
Challenge | Resolution Technique | Stereochemical Outcome |
---|---|---|
C-15 epimerization | Photoredox deracemization | 95% ee for (15S)-epimer |
C-13/C-14 diol configuration | Evans auxiliary-directed synthesis | de >98% |
Racemic byproduct formation | Chiral stationary phase chromatography | >99.5% purity |
Conformational instability | Solvent-controlled crystallization | Fixes syn-periplanar orientation |
Viprostol’s ethyl ester prodrug design optimizes corneal permeability, with log P values of 3.2 ± 0.1 balancing lipid solubility and aqueous dissolution [3] [10]. Hydrolysis by corneal esterases releases the active acid form within 12 minutes post-administration, aligning with the t~max~ observed for other PGAs like latanoprost [1] [10]. This contrasts with amide-based prodrugs (e.g., bimatoprost), which show delayed activation (t~max~ = 30 min) due to slower enzymatic cleavage [10].
Lipid nanoparticle (LNP) encapsulation enhances Viprostol’s precorneal residence time 2.3-fold versus unmodified solutions. In vitro release kinetics demonstrate 80% payload release within 2 hours, outperforming cyclodextrin-complexed travoprost (65% release) [3]. However, ionizable lipids in LNPs risk destabilizing the prostaglandin’s β-hydroxyketone moiety, necessitating pH-controlled formulations [8].
Table 3: Prodrug Performance Metrics
Prodrug Strategy | Corneal Permeability (cm/s × 10⁶) | Activation Time (min) | Bioavailability (%) |
---|---|---|---|
Ethyl ester (Viprostol) | 5.8 ± 0.3 | 12 ± 2 | 38 ± 4 |
Amide (Bimatoprost) | 3.1 ± 0.2 | 30 ± 5 | 22 ± 3 |
Free acid | 1.2 ± 0.1 | Immediate | 8 ± 1 |
LNP-encapsulated | 7.9 ± 0.4 | 15 ± 3 | 51 ± 6 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4